BenchChemオンラインストアへようこそ!

ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

This 3-methylbenzyl-substituted benzimidazolone carboxylate is strategically differentiated from basic amine-containing 5-HT3 ligands. The N-1 ethyl carbamate serves as a hydrolytically labile protecting group, enabling selective core modification while the 3-methylbenzyl at N-3 remains stable. Procure as a structurally matched negative control for 5-HT3/5-HT4 receptor assays, or as a fragment-sized (MW 310.35) starting point for structure-based design targeting hydrophobic binding pockets. Its XLogP3 of 3.3 and zero HBD profile make it ideal for passive permeability SAR studies.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 339013-47-7
Cat. No. B2757783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
CAS339013-47-7
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESCCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=CC(=C3)C
InChIInChI=1S/C18H18N2O3/c1-3-23-18(22)20-16-10-5-4-9-15(16)19(17(20)21)12-14-8-6-7-13(2)11-14/h4-11H,3,12H2,1-2H3
InChIKeyPUBGOSURGOTCNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS 339013-47-7): Procurement-Focused Compound Profile


Ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS 339013-47-7) is a synthetic benzimidazolone derivative with the molecular formula C18H18N2O3 and a molecular weight of 310.35 g/mol [1]. It belongs to the 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid ester class, a scaffold historically explored for serotonin 5-HT3 and 5-HT4 receptor modulation [2]. The compound features an ethyl carbamate at N-1, a 3-methylbenzyl substituent at N-3, and a ketone at the 2-position, resulting in a hydrogen bond acceptor count of 3, zero hydrogen bond donors, a calculated XLogP3 of 3.3, and a topological polar surface area of 49.8 Ų [1]. It is commercially available from multiple suppliers at purities typically ranging from 90% to 98% .

Why Generic Substitution of Ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate Carries Structural and Pharmacological Risk


Within the 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate class, both the N-1 ester moiety and the N-3 substituent are critical determinants of receptor affinity, functional activity, and physicochemical properties [1]. The Turconi et al. (1990) study demonstrated that replacing an azabicycloalkyl amide with an ester at the N-1 position reduces 5-HT3 receptor binding affinity by approximately 10-fold, while endo versus exo stereochemistry at the basic moiety further modulates potency [1]. Consequently, two compounds sharing the benzimidazolone core but differing in the N-3 benzyl substitution pattern or the N-1 ester/amide identity cannot be assumed to be functionally interchangeable. The 3-methyl substitution pattern on the benzyl ring of the target compound distinguishes it from unsubstituted benzyl, 4-methylbenzyl, 2-methylbenzyl, or halogenated benzyl analogs in terms of lipophilicity, metabolic stability, and potential off-target profiles [2]; however, no direct head-to-head comparative data are currently available in the public domain.

Quantitative Differentiation Evidence for Ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: Comparator-Based Procurement Rationale


Physicochemical Property Differentiation: Calculated Lipophilicity (XLogP3) vs. Structural Analogs

The target compound has a computed XLogP3 of 3.3 and a topological polar surface area (TPSA) of 49.8 Ų [1]. In comparison, the 5-HT3 lead compound DA 6215 (12a) described by Turconi et al. (1990), which features an azabicycloalkyl amide at N-1 rather than an ethyl ester and lacks the N-3 methylbenzyl substituent, has a substantially different physicochemical profile (lower logP due to the basic nitrogen, higher TPSA) [2]. The higher lipophilicity of the target compound predicts distinct membrane permeability and metabolic clearance characteristics relative to the more polar, basic amine-containing analogs. However, no direct experimental logP or logD measurements for this specific compound have been published.

Lipophilicity Drug-likeness Physicochemical profiling

Structural Scaffold Class Potency Benchmarking: Ester vs. Amide N-1 Substitution in 5-HT3 Receptor Binding

The landmark Turconi et al. (1990) study established that amidic benzimidazolone derivatives (e.g., compound 12a, DA 6215) are approximately 10-fold more potent than their corresponding ester analogs (e.g., 7a, 11a) in the [³H]ICS 205930 radioligand binding assay at the 5-HT3 receptor [1]. Specifically, compound 12a (amide) showed Ki = 3.8 nM, while ester derivatives in the same series exhibited Ki values in the 30–80 nM range [1]. The target compound (CAS 339013-47-7) is an ethyl ester, placing it in the lower-potency ester subclass. However, no direct binding data exist for this specific compound. For procurement purposes, users seeking high-potency 5-HT3 ligands should prioritize amide-containing analogs; the target compound is better suited as a synthetic intermediate or a low-potency control in screening cascades.

5-HT3 receptor SAR Binding affinity

Purity and Supply Chain Differentiation: Key Organics vs. Leyan Commercial Sources

Commercial availability of CAS 339013-47-7 varies by supplier purity grade. Key Organics Ltd. (UK) lists the compound at 90% purity under the synonym ethyl 3-[(3-methylphenyl)methyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate . Leyan (Shanghai HaoHong Biomedical) offers the compound at 98% purity (catalog number 1670728) with batch-to-batch variability acknowledged . This 8% absolute purity difference may be consequential for biological assays where impurities could confound dose-response measurements. No analytical certificates of analysis (CoA) were publicly accessible at the time of this review.

Chemical procurement Purity Supply chain

Structural Uniqueness: N-3 3-Methylbenzyl Substitution Pattern Differentiation from Common 5-HT3 Pharmacophore

The 5-HT3 antagonist pharmacophore established by Turconi et al. (1990) and subsequent studies requires a basic azacyclo- or azabicycloalkyl moiety connected via an ester or amide linkage to the benzimidazolone N-1 position, with the N-3 position typically unsubstituted or bearing a small alkyl group [1]. The target compound (CAS 339013-47-7) diverges from this pharmacophore in two key ways: (1) it bears a simple ethyl ester at N-1 rather than a basic amine-containing moiety, and (2) it introduces a 3-methylbenzyl substituent at N-3, a position that is typically unsubstituted in active 5-HT3 ligands [1][2]. This structural divergence makes the compound a valuable negative control or scaffold-hopping intermediate for probing the N-3 tolerance of benzimidazolone-based receptors, but renders it unlikely to exhibit potent 5-HT3 antagonism. No published biological data exist to confirm or refute this prediction.

Scaffold hopping Medicinal chemistry Benzimidazolone SAR

Calculated Drug-Likeness Parameters: Rotatable Bond Count and Hydrogen Bond Profile vs. Lead-Like Benchmarks

The target compound has 4 rotatable bonds, 0 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. These values comply with Lipinski's Rule of Five (MW 310.35 < 500; XLogP3 3.3 < 5; HBD 0 < 5; HBA 3 < 10) [1]. In comparison, the more complex 5-HT3-active benzimidazolones such as DA 6215 typically have 5–7 rotatable bonds and 1–2 hydrogen bond donors due to the basic amine moiety [2]. The lower rotatable bond count and absence of hydrogen bond donors in the target compound suggest reduced entropic penalty upon binding and potentially improved passive permeability relative to more functionalized analogs, though this comes at the cost of reduced target engagement potential due to the lack of a key pharmacophoric basic nitrogen. No experimental permeability or solubility data are available for this compound.

Drug-likeness Lead optimization Fragment-based discovery

Optimal Research and Industrial Application Scenarios for Ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS 339013-47-7)


Synthetic Intermediate for Benzimidazolone Library Expansion via N-1 Ester Hydrolysis and Diversification

The ethyl carbamate at N-1 is a hydrolytically labile protecting group that can be cleaved under basic conditions to generate the free 2-oxo-2,3-dihydro-1H-benzimidazole, which can then be re-functionalized with diverse amide, ester, or carbamate moieties. This makes CAS 339013-47-7 a strategic procurement choice for medicinal chemistry groups building focused libraries around the benzimidazolone core [1]. Its 3-methylbenzyl group at N-3 is expected to be stable under standard hydrolysis conditions, allowing selective N-1 manipulation without N-3 deprotection [1].

Negative Control Compound for 5-HT3 Receptor Screening Cascades

Based on the established SAR that a basic amine-containing moiety at N-1 is essential for high-affinity 5-HT3 receptor binding [2], this compound—which lacks such a moiety—can serve as a structurally matched negative control. When used alongside active benzimidazolone 5-HT3 ligands (e.g., DA 6215 or tropisetron analogs), it helps validate assay specificity and rule out non-specific benzimidazolone scaffold effects [2]. The 98% purity grade from Leyan is recommended for this application to minimize impurity-driven artifacts .

Physicochemical Probe for N-3 Substitution Effects on Membrane Permeability

With a computed XLogP3 of 3.3, zero HBDs, and only 3 HBAs [3], this compound occupies a distinct physicochemical space compared to the more polar, basic amine-containing benzimidazolones. It is suitable for parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies aimed at quantifying the impact of N-3 benzyl substitution on passive permeability, independent of active transport mechanisms. The compound serves as a baseline for comparing 3-methylbenzyl vs. other N-3 substituents in permeability SAR studies.

Fragment-Like Starting Point for Structure-Based Drug Design

The compound's moderate molecular weight (310.35 g/mol), limited rotatable bonds (4), and absence of chiral centers make it a suitable fragment-sized starting point for structure-based design campaigns targeting proteins with hydrophobic binding pockets [3]. Its 3-methylbenzyl group can engage in π-π stacking or hydrophobic interactions, while the benzimidazolone core provides hydrogen bond acceptor capacity. The 90% purity grade from Key Organics may be cost-effective for initial fragment screening where subsequent hit confirmation and re-synthesis are anticipated .

Quote Request

Request a Quote for ethyl 3-(3-methylbenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.